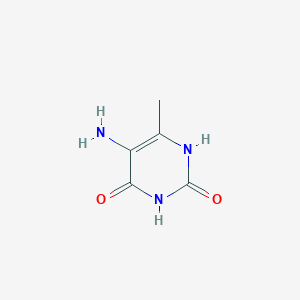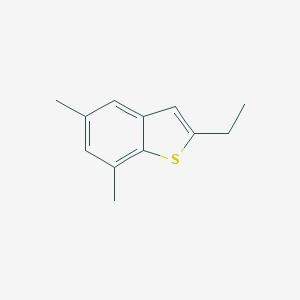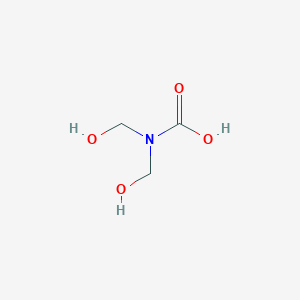
Bis(hydroxymethyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hydroxymethyl)carbamic acid, also known as BHCA, is a compound that has gained significant attention in recent years due to its potential use in various scientific research applications. BHCA is a white, crystalline powder that is soluble in water and has a molecular formula of C4H8N2O6.
Mecanismo De Acción
Bis(hydroxymethyl)carbamic acid works by forming covalent bonds with functional groups in proteins, enzymes, and other biomolecules. This covalent bonding can lead to changes in the conformation and stability of the biomolecule, which can alter its biochemical and physiological properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the activity of enzymes, stabilizing proteins, and increasing the solubility of hydrophobic compounds. This compound can also act as a chelating agent for metal ions, which can be useful in various biochemical and biophysical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(hydroxymethyl)carbamic acid has several advantages for lab experiments, including its high yield and purity, its ability to crosslink hydrogels, and its stabilizing effect on proteins and enzymes. However, this compound also has some limitations, including its potential toxicity and the need for acidic conditions during the synthesis process.
Direcciones Futuras
There are several future directions for Bis(hydroxymethyl)carbamic acid research, including developing new synthesis methods that are more environmentally friendly and less toxic, exploring its potential use as a drug delivery system, and investigating its use in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, this compound is a compound that has significant potential for use in various scientific research applications. Its ability to crosslink hydrogels, stabilize proteins and enzymes, and act as a chelating agent for metal ions makes it a valuable tool for biochemical and biophysical studies. However, further research is needed to fully understand its mechanism of action and potential applications in drug delivery and tissue engineering.
Métodos De Síntesis
Bis(hydroxymethyl)carbamic acid can be synthesized through the reaction of formaldehyde, urea, and water. The reaction takes place under acidic conditions, and the product is purified through recrystallization. The yield of the synthesis process is relatively high, and the purity of the final product can be adjusted by altering the reaction conditions.
Aplicaciones Científicas De Investigación
Bis(hydroxymethyl)carbamic acid has been used in various scientific research applications, including as a crosslinking agent for hydrogels, a stabilizer for proteins and enzymes, and a chelating agent for metal ions. This compound can also be used as a building block for the synthesis of other compounds, such as dendrimers and polymers.
Propiedades
| 15742-27-5 | |
Fórmula molecular |
C3H7NO4 |
Peso molecular |
121.09 g/mol |
Nombre IUPAC |
bis(hydroxymethyl)carbamic acid |
InChI |
InChI=1S/C3H7NO4/c5-1-4(2-6)3(7)8/h5-6H,1-2H2,(H,7,8) |
Clave InChI |
LGSKBXPWZKTEAX-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)O)O |
SMILES canónico |
C(N(CO)C(=O)O)O |
Sinónimos |
Carbamic acid, bis(hydroxymethyl)- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


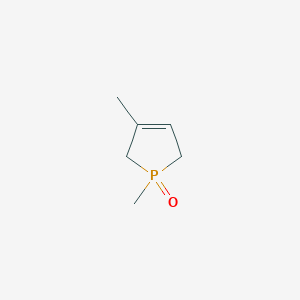
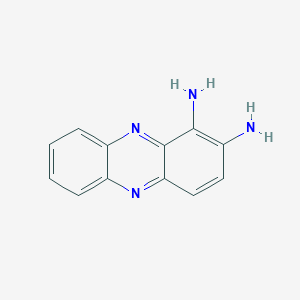
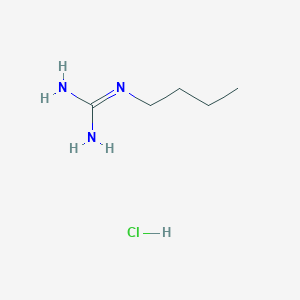
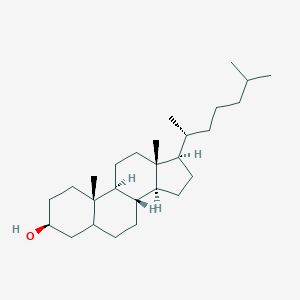
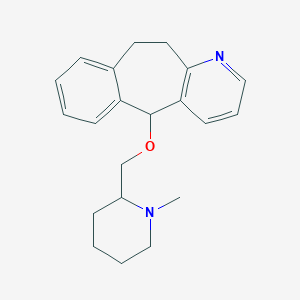
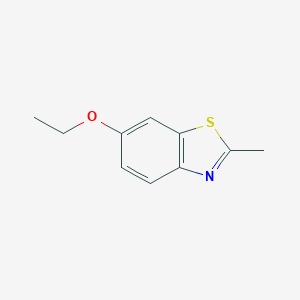
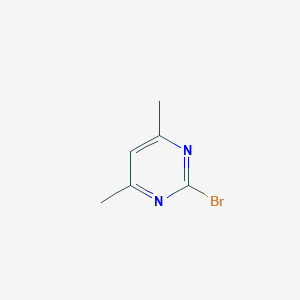
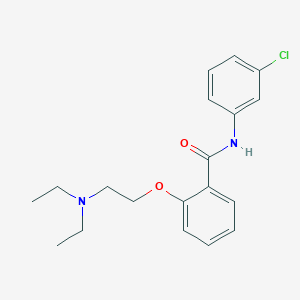
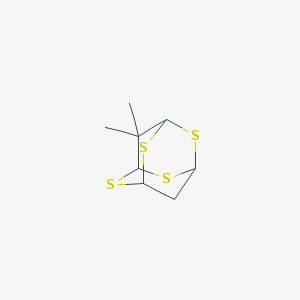

![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
